eIF4A3-IN-18

Beschreibung

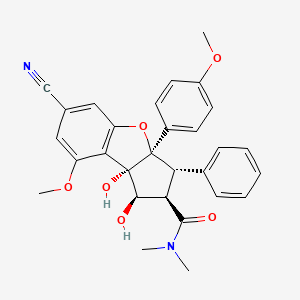

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H28N2O6 |

|---|---|

Molekulargewicht |

500.5 g/mol |

IUPAC-Name |

(1R,2R,3S,3aR,8bS)-6-cyano-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |

InChI |

InChI=1S/C29H28N2O6/c1-31(2)27(33)23-24(18-8-6-5-7-9-18)29(19-10-12-20(35-3)13-11-19)28(34,26(23)32)25-21(36-4)14-17(16-30)15-22(25)37-29/h5-15,23-24,26,32,34H,1-4H3/t23-,24-,26-,28+,29+/m1/s1 |

InChI-Schlüssel |

PYRHQQZNFDRIGQ-IDAMAFBJSA-N |

Isomerische SMILES |

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)C#N)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Kanonische SMILES |

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)C#N)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of eIF4A3-IN-18

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of eIF4A3-IN-18, a potent and selective inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3). This document details its effects on cellular processes, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound, a synthetic analogue of Silvestrol, functions as a powerful protein synthesis inhibitor.[1] Its primary mechanism involves the interference with the assembly of the eIF4F translation initiation complex.[1] eIF4A3 is a DEAD-box RNA helicase and a core component of the Exon Junction Complex (EJC), which is deposited onto messenger RNA (mRNA) during splicing and plays a crucial role in post-transcriptional processes such as mRNA export, localization, and nonsense-mediated mRNA decay (NMD).[2][3]

By targeting eIF4A3, this compound disrupts these essential cellular functions, leading to downstream effects on cell cycle progression, apoptosis, and other signaling pathways.

Quantitative Data

The following tables summarize the reported in vitro activities of this compound and other relevant eIF4A3 inhibitors.

Table 1: In Vitro Activity of this compound [1][4][5]

| Target/Assay | Cell Line | EC50 / LC50 (nM) |

| myc-LUC Reporter | MDA-MB-231 | 0.8 |

| tub-LUC Reporter | MDA-MB-231 | 35 |

| Growth Inhibition | MDA-MB-231 | 2 |

| Cytotoxicity | RMPI-8226 | 0.06 (LC50) |

Table 2: In Vitro Activity of Other eIF4A3 Inhibitors [2][6]

| Inhibitor | Target/Assay | IC50 (µM) |

| 1,4-diacylpiperazine derivative 1 | eIF4A3 ATPase Activity | 0.11 |

| 1,4-diacylpiperazine derivative 2 | eIF4A3 ATPase Activity | 0.20 |

| 1,4-diacylpiperazine derivative 3 | eIF4A3 ATPase Activity | 0.26 |

Signaling Pathways and Experimental Workflows

The inhibition of eIF4A3 by this compound perturbs several critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general workflow for characterizing eIF4A3 inhibitors.

Caption: Core mechanism of this compound action.

Caption: eIF4A3 interaction with the Wnt/β-catenin pathway.[7][8]

Caption: General workflow for eIF4A3 inhibitor characterization.[2][6]

Detailed Methodologies for Key Experiments

The following are generalized protocols for key assays used to characterize eIF4A3 inhibitors. Specific details may vary based on the exact reagents and equipment used.

eIF4A3 ATPase Assay

This assay measures the ATP hydrolysis activity of eIF4A3 in the presence and absence of an inhibitor.

Materials:

-

Recombinant human eIF4A3 protein

-

ATP

-

Poly(U) RNA

-

Reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

Malachite green-based phosphate detection reagent

-

Test inhibitor (e.g., this compound)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing reaction buffer, poly(U) RNA, and eIF4A3 protein in a 96-well plate.

-

Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Nonsense-Mediated mRNA Decay (NMD) Luciferase Reporter Assay

This cell-based assay quantifies the effect of an inhibitor on the NMD pathway.[9][10][11][12]

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Dual-luciferase reporter plasmid containing a wild-type Renilla luciferase gene and a firefly luciferase gene with a premature termination codon (PTC).

-

Transfection reagent

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound)

-

Dual-luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24-48 hours, treat the cells with the test inhibitor at various concentrations. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 6-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay reagent.

-

Calculate the ratio of firefly to Renilla luciferase activity for each condition. An increase in this ratio indicates inhibition of NMD.

Immunoprecipitation (IP) for eIF4A3 Interaction

This technique is used to identify proteins that interact with eIF4A3.[13][14][15]

Materials:

-

Cells expressing the protein of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-eIF4A3 antibody

-

Isotype control antibody (e.g., normal rabbit IgG)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for Western blotting

Procedure:

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-eIF4A3 antibody or the isotype control antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer and heating.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.

Conclusion

This compound is a valuable research tool for probing the multifaceted roles of eIF4A3 in cellular physiology and disease. Its ability to potently and selectively inhibit eIF4A3 allows for the detailed investigation of processes such as translation initiation, nonsense-mediated mRNA decay, and the intricate signaling networks that govern cell fate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting eIF4A3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. biocompare.com [biocompare.com]

- 6. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Eukaryotic initiation factor 4A3 inhibits Wnt/β-catenin signaling and regulates axis formation in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation | Life Science Alliance [life-science-alliance.org]

- 13. www2.nau.edu [www2.nau.edu]

- 14. med.upenn.edu [med.upenn.edu]

- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

eIF4A3-IN-18: A Technical Guide to a Potent eIF4A3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

eIF4A3-IN-18, a synthetic analogue of the natural product Silvestrol, has emerged as a potent inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3). As a key component of the exon junction complex (EJC), eIF4A3 plays a critical role in various aspects of post-transcriptional gene regulation, including mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD). Its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on relevant signaling pathways.

Core Data Summary

This compound demonstrates potent and selective inhibitory activity against cellular processes dependent on the eIF4F translation initiation complex. Its efficacy has been quantified in various assays, as summarized in the tables below.

| Assay Type | Description | Cell Line/System | Parameter | Value (nM) | Reference |

| Luciferase Reporter Assay | Inhibition of myc-LUC translation | MDA-MB-231 | EC50 | 0.8 | [1][2] |

| Luciferase Reporter Assay | Inhibition of tub-LUC translation | MDA-MB-231 | EC50 | 35 | [1][2] |

| Cell Growth Inhibition | Inhibition of cell proliferation | MDA-MB-231 | EC50 | 2 | [1][2] |

| Cytotoxicity Assay | Induction of cell death | RMPI-8226 | LC50 | 0.06 | [1][2] |

Table 1: In Vitro Activity of this compound

Mechanism of Action

This compound is a derivative of Silvestrol, a natural product known to inhibit the DEAD-box RNA helicase eIF4A. The primary mechanism of action for Silvestrol and its analogues is the interference with the assembly of the eIF4F translation initiation complex[1][2]. This complex, comprising eIF4E, eIF4G, and eIF4A, is essential for cap-dependent translation. By binding to eIF4A, these inhibitors stabilize the eIF4A-RNA complex, effectively stalling the helicase activity required to unwind the 5' untranslated region (UTR) of mRNAs. This prevents the recruitment of the 40S ribosomal subunit and subsequent initiation of translation.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a foundation for the replication and further investigation of this compound's activity.

Luciferase Reporter Assay for Translation Inhibition

This assay quantifies the inhibitory effect of this compound on the translation of specific reporter genes.

Materials:

-

MDA-MB-231 cells

-

Plasmids encoding myc-LUC (luciferase under the control of the c-myc IRES) and tub-LUC (luciferase with a simple 5' UTR)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density that allows for optimal growth and transfection efficiency.

-

Transfection: Co-transfect the cells with the myc-LUC and a control plasmid (e.g., a plasmid expressing Renilla luciferase for normalization). In separate wells, transfect cells with the tub-LUC plasmid and a normalization control.

-

Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase substrate and measure the luminescence. If a dual-luciferase system is used, follow the manufacturer's protocol for sequential measurements.

-

Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) luciferase signal. Calculate the EC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Growth Inhibition Assay

This assay determines the concentration of this compound that inhibits the proliferation of cancer cells by 50%.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in complete growth medium.

-

Compound Treatment: After allowing the cells to adhere overnight, add serial dilutions of this compound or vehicle control to the wells.

-

Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolically active cells.

-

Signal Detection: Measure the luminescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

This assay measures the concentration of this compound that is lethal to 50% of the cell population.

Materials:

-

RMPI-8226 cells

-

Complete growth medium

-

This compound

-

Cytotoxicity detection kit (e.g., MTT or LDH release assay)

-

Spectrophotometer

Protocol:

-

Cell Seeding: Seed RMPI-8226 cells in a 96-well plate at a suitable density in complete growth medium.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

-

Incubation: Incubate the cells for a specified time (e.g., 48-72 hours).

-

Cytotoxicity Measurement:

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.

-

LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

-

-

Data Analysis: Calculate the percentage of cytotoxicity compared to a positive control (e.g., cells treated with a known cytotoxic agent) and a negative control (vehicle-treated cells). Determine the LC50 value from the dose-response curve.

Impact on Signaling Pathways

The inhibition of eIF4A3 by compounds like this compound is expected to have significant downstream effects on various signaling pathways that are dependent on the translation of key regulatory proteins. While direct studies on this compound's impact on these pathways are limited, the known roles of eIF4A3 and the effects of other eIF4A inhibitors provide valuable insights.

PI3K/Akt/mTOR and ERK Signaling

The PI3K/Akt/mTOR and ERK signaling pathways are central regulators of cell growth, proliferation, and survival. Many of the key proteins in these pathways, including cyclins and growth factors, are encoded by mRNAs with complex 5' UTRs, making their translation highly dependent on eIF4A helicase activity. Inhibition of eIF4A3 would be expected to downregulate the expression of these proteins, leading to the suppression of these pro-survival pathways.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. eIF4A3 has been shown to act as a negative regulator of this pathway by interfering with the formation of the β-catenin/Tcf transcription activation complex. Therefore, inhibition of eIF4A3 by this compound could potentially lead to an increase in Wnt/β-catenin signaling, a consideration that warrants further investigation in a therapeutic context.

Conclusion

This compound is a potent inhibitor of eIF4A3-mediated translation initiation with significant anti-proliferative and cytotoxic effects in cancer cell lines. Its mechanism of action, inherited from its parent compound Silvestrol, offers a promising avenue for targeting cancers that are dependent on the eIF4F complex for their survival and proliferation. The detailed protocols provided in this guide should facilitate further research into the therapeutic potential of this compound and its analogues. Future studies should focus on elucidating the precise molecular interactions between this compound and eIF4A3, as well as its direct impact on downstream signaling pathways in various cellular contexts.

References

eIF4A3-IN-18 and the Modulation of Nonsense-Mediated mRNA Decay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate cellular machinery of RNA surveillance is critical for maintaining genomic integrity and preventing the synthesis of aberrant proteins. Nonsense-mediated mRNA decay (NMD) is a key quality control pathway that identifies and degrades messenger RNA (mRNA) transcripts containing premature termination codons (PTCs). A central player in this process is the eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase and a core component of the exon junction complex (EJC). The EJC is deposited onto spliced mRNAs and serves as a molecular landmark for the NMD machinery. The ATPase and helicase activities of eIF4A3 are indispensable for the proper functioning of the EJC in NMD. Consequently, small molecule inhibitors targeting eIF4A3 have emerged as valuable tools to probe the mechanisms of NMD and as potential therapeutic agents for genetic disorders caused by nonsense mutations. This technical guide provides an in-depth overview of the role of eIF4A3 in NMD and the impact of its inhibition, with a focus on the inhibitor class to which eIF4A3-IN-18 belongs.

The Role of eIF4A3 in Nonsense-Mediated mRNA Decay

Nonsense-mediated mRNA decay is a translation-dependent process that eliminates mRNAs containing PTCs, thereby preventing the production of truncated and potentially harmful proteins. The recognition of a PTC is intricately linked to the process of pre-mRNA splicing in higher eukaryotes. During splicing, the exon junction complex (EJC) is deposited approximately 20-24 nucleotides upstream of each exon-exon junction. The EJC is a dynamic multi-protein complex with a core consisting of eIF4A3, MAGOH, RBM8A (Y14), and CASC3 (MLN51).[1][2]

eIF4A3, with its ATP-dependent RNA helicase activity, is a crucial component of the EJC, acting as a scaffold for the assembly of other EJC factors.[2][3] The EJC then travels with the mRNA to the cytoplasm. During the pioneer round of translation, the ribosome displaces the EJCs. However, if a ribosome encounters a stop codon upstream of an EJC, this is interpreted as a premature termination event. The presence of a downstream EJC triggers the recruitment of the NMD machinery, including the core factors UPF1, UPF2, and UPF3B.[4][5] eIF4A3 is fundamental for the recruitment and activation of these NMD factors.[5] The subsequent cascade of events leads to the degradation of the aberrant mRNA transcript.[4][6]

eIF4A3 Inhibitors: A Tool to Modulate NMD

Given the central role of eIF4A3 in NMD, its inhibition presents a strategy to stabilize and promote the translation of PTC-containing mRNAs. This has significant therapeutic implications for a variety of genetic diseases where a nonsense mutation leads to the absence of a functional protein. Several small molecule inhibitors of eIF4A3 have been developed and characterized. These inhibitors can be broadly categorized as either ATP-competitive or allosteric inhibitors.

This compound, also known as compound 74, is a synthetic analogue of Silvestrol. While its primary reported activity is interfering with the assembly of the eIF4F translation complex, its impact on eIF4A3 and NMD is an area of active investigation.[7] Other well-characterized eIF4A3 inhibitors include 1,4-diacylpiperazine derivatives and other compounds identified through high-throughput screening.[5][8]

Quantitative Data on eIF4A3 Inhibitors

The potency and selectivity of various eIF4A3 inhibitors have been determined through a range of biochemical and cellular assays. The following tables summarize key quantitative data for representative eIF4A3 inhibitors.

| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |

| This compound | eIF4F | myc-LUC Reporter | 0.8 | [7] |

| (Compound 74) | tub-LUC Reporter | 35 | [7] | |

| MBA-MB-231 Growth | 2 | [7] | ||

| RMPI-8226 Cytotoxicity | 0.06 (LC50) | [7] | ||

| eIF4A3-IN-1 | eIF4A3 | ATPase Activity | 260 | [9] |

| (Compound 53a) | Binding (Kd) | 43 | [9] | |

| eIF4A3-IN-2 | eIF4A3 | ATPase Activity | 110 | [6] |

| (Compound 2) | ||||

| Compound 18 | eIF4A3 | ATPase Activity | <1000 | [10] |

| Compound 52a | eIF4A3 | ATPase Activity | 260 | [8] |

| Compound 53a | eIF4A3 | ATPase Activity | 200 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of eIF4A3 inhibition and its effect on NMD. The following sections provide protocols for key experiments.

eIF4A3 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of eIF4A3, which is essential for its function. Inhibition of this activity is a primary indicator of a compound's direct engagement with eIF4A3.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified using a malachite green-based colorimetric assay.

Materials:

-

Recombinant human eIF4A3 protein

-

ATP

-

Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

Malachite Green Reagent

-

eIF4A3 inhibitor (e.g., eIF4A3-IN-2)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, eIF4A3 protein (e.g., 50 nM), and varying concentrations of the eIF4A3 inhibitor.

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent.

-

Measure the absorbance at a wavelength of 620 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Nonsense-Mediated mRNA Decay (NMD) Luciferase Reporter Assay

This cellular assay provides a functional readout of NMD inhibition. An increase in luciferase activity from a reporter construct containing a PTC indicates stabilization of the NMD substrate.[11][12]

Principle: A dual-luciferase reporter system is used, where one luciferase gene contains a PTC, making its mRNA a substrate for NMD, and the other serves as a transfection control.[13]

Materials:

-

HEK293T cells (or other suitable cell line)

-

NMD reporter plasmid (e.g., psiCHECK-2 with a PTC-containing Renilla luciferase gene and a wild-type Firefly luciferase gene)

-

Transfection reagent (e.g., Lipofectamine)

-

eIF4A3 inhibitor

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Transfect the cells with the NMD reporter plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of the eIF4A3 inhibitor.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the Renilla luciferase activity to the Firefly luciferase activity to account for transfection efficiency and cell viability.

-

Plot the fold-increase in the normalized Renilla/Firefly ratio against the inhibitor concentration to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Endogenous NMD Substrates

This method directly measures the levels of known endogenous NMD-sensitive transcripts to confirm the effect of eIF4A3 inhibition in a more physiological context.[12][14]

Principle: The mRNA levels of known NMD substrates (e.g., SC35A, SRSF2) are quantified by qRT-PCR in cells treated with an eIF4A3 inhibitor.

Materials:

-

HeLa cells (or other relevant cell line)

-

eIF4A3 inhibitor

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for NMD substrate genes and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat cells with the eIF4A3 inhibitor or a vehicle control for a defined period (e.g., 24 hours).

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for the NMD substrate and the housekeeping gene.

-

Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the NMD pathway and a typical experimental workflow for inhibitor characterization.

Caption: The Nonsense-Mediated mRNA Decay (NMD) Pathway.

Caption: Experimental Workflow for eIF4A3 Inhibitor Characterization.

Conclusion and Future Directions

The inhibition of eIF4A3 represents a promising therapeutic strategy for genetic diseases caused by nonsense mutations. Small molecule inhibitors, such as those in the class of this compound, provide powerful tools to modulate the NMD pathway. The continued development and characterization of potent and selective eIF4A3 inhibitors will be crucial for advancing our understanding of NMD and for the potential clinical translation of this approach. Future research will likely focus on improving the selectivity and pharmacokinetic properties of these inhibitors, as well as exploring their efficacy in various disease models. The in-depth understanding of the molecular interactions between inhibitors and eIF4A3 will further guide the rational design of next-generation NMD modulators.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biocompare.com [biocompare.com]

- 3. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation | Life Science Alliance [life-science-alliance.org]

- 14. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide on the Role of eIF4A3-IN-18 in Translation Initiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3) is a member of the DEAD-box RNA helicase family, playing a multifaceted role in RNA metabolism. While its counterparts, eIF4A1 and eIF4A2, are canonical components of the eIF4F complex that directly participate in cap-dependent translation initiation, eIF4A3's involvement is more nuanced. It is a core component of the exon junction complex (EJC), which is deposited onto messenger RNA (mRNA) transcripts during splicing. This position allows eIF4A3 to influence multiple post-transcriptional processes, including mRNA export, nonsense-mediated mRNA decay (NMD), and, importantly, the efficiency of translation.

This technical guide focuses on eIF4A3-IN-18, a synthetic analogue of the natural product Silvestrol. This compound has emerged as a potent inhibitor of translation initiation, demonstrating significant cytotoxic effects against cancer cell lines. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cellular processes.

Mechanism of Action of this compound

This compound, like its parent compound Silvestrol, interferes with the assembly of the eIF4F translation initiation complex. The eIF4F complex, consisting of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A (typically eIF4A1 or eIF4A2), is crucial for recruiting the 40S ribosomal subunit to the 5' cap of mRNAs, a rate-limiting step in translation initiation.

By targeting the eIF4A helicase activity, Silvestrol and its analogues are thought to trap eIF4A on the mRNA, preventing its recycling and incorporation into a functional eIF4F complex. This leads to a global reduction in cap-dependent translation. However, mRNAs with long, structured 5' untranslated regions (UTRs), which are often associated with oncogenes, are particularly sensitive to the inhibition of eIF4A helicase activity. This selective inhibition is a key aspect of the anti-cancer potential of compounds like this compound.

Recent studies have further elucidated the intricate role of eIF4A3 in translation. It has been shown to interact with eIF3g, a subunit of the eIF3 complex, to promote internal ribosome entry site (IRES)-mediated translation, particularly in circular RNAs. This suggests that inhibitors targeting eIF4A3 could have complex effects on different modes of translation initiation.

Furthermore, eIF4A3 is implicated in various signaling pathways that are often dysregulated in cancer. Notably, the PI3K-AKT-ERK1/2-P70S6K pathway, a central regulator of cell growth and proliferation, is influenced by eIF4A3 activity. Inhibition of eIF4A3 can, therefore, impact these critical cancer-related signaling cascades.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Quantitative Data

The inhibitory effects of this compound have been quantified in various cellular assays. The following tables summarize the key data from the primary literature[1].

Table 1: Inhibition of Luciferase Reporter Translation

| Reporter Construct | EC50 (nM) | Cell Line |

| myc-LUC | 0.8 | MDA-MB-231 |

| tub-LUC | 35 | MDA-MB-231 |

EC50: Half-maximal effective concentration

Table 2: Cytotoxicity and Growth Inhibition

| Assay | Value (nM) | Cell Line |

| Growth Inhibition (EC50) | 2 | MDA-MB-231 |

| Cytotoxicity (LC50) | 0.06 | RMPI-8226 |

LC50: Half-maximal lethal concentration

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables, based on the procedures described by Liu et al. (2012)[1].

Luciferase Reporter Assay for Translation Inhibition

Objective: To determine the effect of this compound on the translation of specific mRNAs using a luciferase reporter system.

Materials:

-

MDA-MB-231 human breast cancer cells

-

DMEM supplemented with 10% FBS and antibiotics

-

Plasmids: pCMV-myc-LUC (containing the c-myc 5' UTR upstream of the firefly luciferase gene) and pCMV-tub-LUC (containing the β-tubulin 5' UTR upstream of the firefly luciferase gene)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (dissolved in DMSO)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells in 96-well white, clear-bottom plates at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the myc-LUC or tub-LUC reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, prepare a serial dilution of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Remove the medium and add 50 µL of 1X passive lysis buffer to each well.

-

Incubate for 15 minutes at room temperature on an orbital shaker.

-

Add 50 µL of the luciferase assay reagent to each well.

-

Immediately measure the firefly luciferase activity using a luminometer.

-

If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

MDA-MB-231 Cell Growth Inhibition Assay (MTT Assay)

Objective: To determine the EC50 value for the growth inhibitory effect of this compound on MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound (dissolved in DMSO)

-

96-well clear plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells in 96-well clear plates at a density of 2,000 cells per well in 100 µL of complete growth medium. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value.

RMPI-8226 Cytotoxicity Assay

Objective: To determine the LC50 value for the cytotoxic effect of this compound on RMPI-8226 cells.

Materials:

-

RMPI-8226 human multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Cell Seeding: Seed RMPI-8226 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assay:

-

Equilibrate the plate and the viability assay reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the DMSO control. Plot the percentage of cytotoxicity against the logarithm of the compound concentration and determine the LC50 value.

Conclusion

This compound is a potent inhibitor of translation initiation with significant anti-proliferative and cytotoxic activity against cancer cells. Its mechanism of action, involving the interference with the eIF4F complex assembly, makes it a valuable tool for studying the role of eIF4A3 in translation and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed protocols provided in this guide will enable researchers to further investigate the biological effects of this compound and similar compounds, contributing to a deeper understanding of translation regulation in health and disease.

References

Technical Guide: eIF4A3-IN-18 in Cancer Cell Line Studies

Executive Summary:

This document provides a comprehensive technical overview of eIF4A3-IN-18 for researchers, scientists, and drug development professionals. This compound, also identified as compound 74, is a synthetic analogue of Silvestrol, a known inhibitor of the eIF4F translation initiation complex.[1] While its name suggests specificity for eIF4A3—a core component of the Exon Junction Complex (EJC) involved in Nonsense-Mediated mRNA Decay (NMD)—its lineage and reported activity indicate it primarily functions as a potent inhibitor of cap-dependent protein synthesis, a hallmark of many cancers. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways and workflows associated with its study in cancer cell lines.

Introduction to the Target: eIF4A3

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that is a core component of the Exon Junction Complex (EJC).[2] The EJC is a dynamic multi-protein complex deposited on messenger RNA (mRNA) approximately 20-24 nucleotides upstream of exon-exon junctions during splicing.[3]

The primary roles of the EJC, and by extension eIF4A3, include:

-

Nonsense-Mediated mRNA Decay (NMD): The EJC is a key player in this mRNA surveillance pathway, which identifies and degrades transcripts containing premature termination codons (PTCs).[2][4] This prevents the translation of truncated, potentially harmful proteins.

-

mRNA Metabolism: The EJC influences multiple post-transcriptional events, including mRNA export from the nucleus, cytoplasmic localization, and translational efficiency.[5]

In various cancers, eIF4A3 is often overexpressed and its dysregulation has been linked to tumor progression, making it a subject of interest for therapeutic intervention.[3][6]

This compound: Compound Profile

This compound (Compound 74) is a synthetic analogue of Silvestrol.[1] It is crucial to note that while its vendor name implies specificity for eIF4A3, its primary reported mechanism is the interference with the assembly of the eIF4F translation initiation complex .[1][7] The eIF4F complex, which contains the helicase eIF4A1, is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding and initiate cap-dependent translation. This process is frequently hyperactivated in cancer to support the high demand for protein synthesis, including oncoproteins like c-Myc. Therefore, this compound should be functionally considered a potent protein synthesis inhibitor.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in cancer cell line studies.

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| MDA-MB-231 (Human Breast Cancer) | Differential Translation (myc-LUC) | EC50 | 0.8 | [1] |

| MDA-MB-231 (Human Breast Cancer) | Differential Translation (tub-LUC) | EC50 | 35 | [1] |

| MDA-MB-231 (Human Breast Cancer) | Growth Inhibition | EC50 | 2 | [1] |

| RMPI-8226 (Human Myeloma) | Cytotoxicity | LC50 | 0.06 | [1] |

Mechanism of Action and Signaling Pathways

Understanding the activity of this compound requires examining both the canonical pathway of its namesake target (eIF4A3/NMD) and its actual reported mechanism (eIF4A/Translation Inhibition).

Canonical Role of eIF4A3 in Nonsense-Mediated mRNA Decay (NMD)

eIF4A3 is the central RNA-binding component of the EJC.[5] During NMD, if a ribosome translating an mRNA encounters a premature termination codon (PTC), the downstream EJC recruits NMD factors (like UPF1, UPF2, UPF3B), which in turn triggers the degradation of the faulty transcript. Inhibition of eIF4A3 would disrupt EJC formation, leading to the stabilization and potential translation of NMD-sensitive transcripts.[8]

Reported Mechanism of this compound: Inhibition of Cap-Dependent Translation

As a Silvestrol analogue, this compound is reported to inhibit protein synthesis by interfering with the eIF4F complex.[1] eIF4A1, the helicase in this complex, is essential for unwinding complex 5' UTRs, which are characteristic of many oncogenic mRNAs (e.g., MYC, CCND1). By clamping eIF4A1 onto the mRNA, the inhibitor stalls the scanning ribosome, preventing it from reaching the start codon and thereby globally suppressing the translation of these key cancer-driving proteins.

Experimental Protocols

The following are detailed, representative protocols for evaluating this compound in a cancer cell line such as MDA-MB-231.

General Cell Culture

-

Cell Line Maintenance: Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA to detach.

Cell Viability / Growth Inhibition Assay (e.g., MTT Assay)

-

Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the wells and add 100 µL of the compound-containing media. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the EC50 value using non-linear regression analysis.

Differential Translation Luciferase Reporter Assay

This assay measures the specific inhibition of translation of an mRNA with a structured 5' UTR (like c-Myc) versus a control mRNA with an unstructured UTR (like tubulin).[1]

-

Plasmid Construction: Create two reporter constructs: one with the Firefly luciferase gene downstream of the c-Myc 5' UTR (structured) and another with the Renilla luciferase gene downstream of the tubulin 5' UTR (unstructured).

-

Transfection: Co-transfect MDA-MB-231 cells with both reporter plasmids using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound.

-

Lysis: After a 24-hour incubation, wash the cells with PBS and lyse them using 1x Passive Lysis Buffer.[8]

-

Luminescence Measurement: Use a Dual-Luciferase Reporter Assay System to measure both Firefly and Renilla luciferase activity sequentially in each sample using a luminometer.[8][10]

-

Analysis: Calculate the ratio of Firefly (Myc-driven) to Renilla (tubulin-driven) luciferase activity for each concentration. Normalize this ratio to the vehicle control. A decrease in the ratio indicates selective inhibition of translation from the structured 5' UTR. Plot the normalized ratio against inhibitor concentration to determine the EC50.

Downstream Cellular Consequences of Inhibition

The primary consequence of inhibiting the eIF4F complex is the potent and selective suppression of protein synthesis for mRNAs with highly structured 5' UTRs.

This leads to several key outcomes in cancer cells:

-

Reduced Oncoprotein Levels: Depletion of key drivers of proliferation and survival, such as c-Myc, Cyclins, and anti-apoptotic proteins.

-

Cell Cycle Arrest: A halt in cell cycle progression due to the lack of essential cell cycle proteins.

-

Induction of Apoptosis: The decrease in anti-apoptotic proteins and overall cellular stress leads to programmed cell death.

-

Potent Cytotoxicity: As evidenced by the nanomolar and sub-nanomolar EC50 and LC50 values, this mechanism is highly effective at killing cancer cells.[1][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physiology.elte.hu [physiology.elte.hu]

- 10. life-science-alliance.org [life-science-alliance.org]

eIF4A3-IN-18: A Technical Guide to its Interference with eIF4F Complex Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of eIF4A3-IN-18, a potent inhibitor of protein synthesis. We will delve into its mechanism of action, focusing on its role in disrupting the eIF4F complex assembly. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.

Introduction to eIF4A3 and the eIF4F Complex

Eukaryotic initiation factor 4A3 (eIF4A3) is a member of the DEAD-box family of RNA helicases.[1][2] It is a core component of the exon junction complex (EJC), a multiprotein complex that marks the location of exon-exon junctions on mature mRNA.[1][2][3][4] This complex is crucial for various post-transcriptional processes, including mRNA splicing, nuclear export, and nonsense-mediated mRNA decay (NMD).[1][5][6][7]

The eIF4F complex is a key player in the initiation of cap-dependent translation. It is composed of three main subunits: eIF4E, the cap-binding protein; eIF4A, an RNA helicase that unwinds the secondary structure in the 5' untranslated region (5'-UTR) of mRNAs; and eIF4G, a large scaffolding protein that bridges the mRNA and the ribosome. The assembly and activity of the eIF4F complex are critical for recruiting the translational machinery to the mRNA and initiating protein synthesis.

This compound: A Potent Inhibitor of Translation

This compound is a synthetic analogue of Silvestrol, a natural product known for its potent anticancer activity.[8][9] It has been identified as an inhibitor that interferes with the assembly of the eIF4F translation complex.[8][9] This interference leads to a potent inhibition of protein synthesis, which underlies its cytotoxic effects on cancer cells.

Quantitative Data Summary

The following table summarizes the reported in vitro and cellular activities of this compound.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Luciferase Reporter Assay | myc-LUC | EC50 | 0.8 nM | [8][9] |

| Luciferase Reporter Assay | tub-LUC | EC50 | 35 nM | [8][9] |

| Cell Growth Inhibition Assay | MDA-MB-231 cells | EC50 | 2 nM | [8][9] |

| Cytotoxicity Assay | RPMI-8226 cells | LC50 | 0.06 nM | [8][9] |

Mechanism of Action: Interference with eIF4F Complex Assembly

While eIF4A3 is primarily known for its role in the EJC, its inhibition by this compound has been shown to disrupt the assembly of the eIF4F complex. The precise mechanism of this cross-talk is an area of ongoing research. One hypothesis is that the inhibition of eIF4A3, a key RNA helicase, may indirectly affect the pool of other eIF4A isoforms (eIF4A1 and eIF4A2) available for incorporation into the eIF4F complex. Alternatively, the structural similarity of eIF4A3 to other eIF4A family members might lead to off-target effects, directly impacting the eIF4F complex.

Figure 1: Simplified signaling pathway of eIF4F complex assembly and its inhibition by this compound.

Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented above.

Luciferase Reporter Assays (myc-LUC and tub-LUC)

These assays are used to measure the effect of a compound on the translation of specific mRNAs.

Objective: To determine the EC50 values of this compound for the inhibition of translation of mRNAs with different 5'-UTRs (c-myc and alpha-tubulin).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with plasmids encoding firefly luciferase under the control of a promoter and a 5'-UTR from either the c-myc gene (myc-LUC) or the alpha-tubulin gene (tub-LUC). A co-transfected Renilla luciferase plasmid is often used as an internal control for transfection efficiency and cell viability.

-

Compound Treatment: Transfected cells are treated with a serial dilution of this compound for a specified period.

-

Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated for each treatment condition. The data is then normalized to the vehicle control, and the EC50 value is determined by fitting the data to a dose-response curve.

Figure 2: General experimental workflow for a luciferase reporter assay.

Cell Growth Inhibition Assay

This assay measures the effect of a compound on cell proliferation.

Objective: To determine the EC50 value of this compound for the inhibition of MDA-MB-231 cell growth.

Methodology:

-

Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a low density.

-

Compound Treatment: After allowing the cells to attach, they are treated with a serial dilution of this compound.

-

Incubation: The cells are incubated for a period that allows for several cell divisions (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The data is normalized to the vehicle control, and the EC50 value is determined by fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay measures the ability of a compound to induce cell death.

Objective: To determine the LC50 (lethal concentration 50%) value of this compound in RPMI-8226 cells.

Methodology:

-

Cell Seeding: RPMI-8226 cells are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 48 or 72 hours).

-

Cytotoxicity Assessment: Cell death is quantified using an assay that measures membrane integrity (e.g., lactate dehydrogenase (LDH) release assay) or apoptosis (e.g., caspase activity assay or Annexin V staining followed by flow cytometry).

-

Data Analysis: The measured signal is proportional to the number of dead cells. The data is used to calculate the percentage of cell death at each compound concentration, and the LC50 value is determined from a dose-response curve.

Logical Relationship between eIF4A3 Inhibition and Cellular Effects

The inhibition of eIF4A3 by this compound sets off a cascade of events that ultimately lead to cell death. The following diagram illustrates the logical progression from target engagement to the observed cellular phenotypes.

Figure 3: Logical flow from eIF4A3 inhibition to cellular outcomes.

Conclusion

This compound is a potent inhibitor of protein synthesis that acts by interfering with the assembly of the eIF4F complex. Its nanomolar to sub-nanomolar activity in cellular assays highlights its potential as a chemical probe to study the intricate mechanisms of translation initiation and as a starting point for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the precise molecular interactions between this compound, eIF4A3, and the components of the eIF4F complex. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 2. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. genecards.org [genecards.org]

- 5. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide: Utilizing eIF4A3-IN-18 for the Study of RNA Helicase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of eIF4A3-IN-18, a valuable chemical probe for investigating the function of the DEAD-box RNA helicase eIF4A3. This document outlines the compound's known activities, detailed protocols for relevant biochemical and cellular assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to eIF4A3 and its Inhibition

Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the exon junction complex (EJC), a dynamic multiprotein assembly deposited on messenger RNA (mRNA) during splicing.[1][2] As an ATP-dependent RNA helicase, eIF4A3 plays a crucial role in various aspects of post-transcriptional gene regulation, including mRNA export, localization, and nonsense-mediated mRNA decay (NMD), a critical surveillance mechanism that degrades transcripts containing premature termination codons.[1][3] Given its involvement in fundamental cellular processes and its dysregulation in diseases such as cancer, eIF4A3 has emerged as a compelling target for therapeutic intervention.[3]

This compound is a synthetic analogue of Silvestrol, a natural product known to target the eIF4F translation initiation complex.[4][5] While initially characterized by its ability to interfere with the assembly of the eIF4F complex, its utility as a tool to study eIF4A3-specific functions is an area of active investigation. This guide aims to equip researchers with the necessary information to effectively use this compound and other inhibitors to probe the RNA helicase activity of eIF4A3.

Quantitative Data on eIF4A3 Inhibitor Activity

The following tables summarize the reported in vitro and cellular activities of this compound and provide a comparative landscape with other known eIF4A3 inhibitors.

Table 1: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value (nM) |

| MDA-MB-231 | myc-LUC Reporter | EC50 | 0.8[4][5] |

| MDA-MB-231 | tub-LUC Reporter | EC50 | 35[4][5] |

| MDA-MB-231 | Growth Inhibition | EC50 | 2[4][5] |

| RMPI-8226 | Cytotoxicity | LC50 | 0.06[4][5] |

Table 2: Comparative Inhibitory Activities of Select eIF4A3 Inhibitors

| Compound | Assay | Target | Parameter | Value (µM) |

| Compound 18 (ATP-competitive) | ATPase Assay | eIF4A3 | IC50 | 0.97[6] |

| Compound 2 (Allosteric) | ATPase Assay | eIF4A3 | IC50 | 27[6] |

| Inhibitor 1o | ATPase Assay | eIF4A3 | IC50 | 0.1[7] |

| Inhibitor 1q | ATPase Assay | eIF4A3 | IC50 | 0.14[7] |

| Inhibitor 53a | ATPase Assay | eIF4A3 | IC50 | 0.20[7] |

| Inhibitor 52a | ATPase Assay | eIF4A3 | IC50 | 0.26[7] |

Signaling and Experimental Workflow Visualizations

To elucidate the complex biological context and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

Caption: eIF4A3 in EJC Assembly and Nonsense-Mediated Decay.

Caption: RNA Helicase Assay Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Monitoring RNA restructuring in a human cell-free extract reveals eIF4A-dependent and eIF4A-independent unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mskcc.org [mskcc.org]

- 5. ATPase assay - Protein and Proteomics [protocol-online.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

eIF4A3-IN-18: A Technical Guide to its Mechanism and Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

eIF4A3-IN-18 is a potent small molecule inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3), a core component of the Exon Junction Complex (EJC). As a member of the DEAD-box RNA helicase family, eIF4A3 plays a critical role in multiple post-transcriptional processes, including mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD). Inhibition of eIF4A3 by this compound presents a compelling therapeutic strategy, particularly in oncology, by disrupting the expression of genes crucial for cancer cell proliferation and survival. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, effects on global gene expression, and its influence on key cellular signaling pathways. This guide also includes detailed experimental protocols for assays relevant to the study of eIF4A3 inhibitors.

Introduction to eIF4A3

Eukaryotic initiation factor 4A3 (eIF4A3), also known as DDX48, is a highly conserved ATP-dependent RNA helicase.[1] Unlike its paralogs eIF4A1 and eIF4A2, which are primarily involved in translation initiation, eIF4A3 is a key component of the Exon Junction Complex (EJC).[2] The EJC is assembled on spliced mRNAs upstream of exon-exon junctions and plays a pivotal role in mRNA metabolism, including splicing, nuclear export, subcellular localization, and translation efficiency.[1] A critical function of the EJC, and by extension eIF4A3, is its involvement in nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs).[3][4] By inhibiting eIF4A3, molecules like this compound can modulate these fundamental processes, leading to significant alterations in the cellular transcriptome and proteome.

This compound: A Potent Inhibitor of eIF4A3

This compound is a synthetic small molecule, analogous to Silvestrol, that potently inhibits the activity of eIF4A3.[5] By interfering with the assembly of the eIF4F translation complex, this compound disrupts the normal processing and translation of a subset of mRNAs, leading to anti-proliferative and cytotoxic effects in cancer cells.[5]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative metrics of this compound's biological activity.

| Parameter | Cell Line/Assay | Value (nM) | Reference |

| EC50 (myc-LUC) | MDA-MB-231 | 0.8 | [5] |

| EC50 (tub-LUC) | MDA-MB-231 | 35 | [5] |

| Growth Inhibition EC50 | MDA-MB-231 | 2 | [5] |

| LC50 | RMPI-8226 | 0.06 | [5] |

Effects on Gene Expression

Inhibition of eIF4A3 by small molecules like this compound leads to widespread changes in gene expression. While direct transcriptome-wide data for this compound is not publicly available, studies on the closely related eIF4A inhibitor, Silvestrol, provide significant insights into the expected effects. Ribosome profiling of breast cancer cells treated with Silvestrol revealed that 284 genes are highly dependent on eIF4A for efficient translation.[6] These genes are often characterized by complex 5' untranslated regions (UTRs).[6]

Key classes of genes affected by eIF4A inhibition include:

-

Cell Cycle Regulators: Inhibition of eIF4A3 leads to the downregulation of proteins essential for cell cycle progression, resulting in G2/M phase arrest.[3][4][7]

-

Apoptosis-Related Proteins: eIF4A3 inhibition can modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards programmed cell death.[3][4]

-

Oncogenes: Many proto-oncogenes that drive cancer cell proliferation and survival are dependent on eIF4A activity for their translation.[6]

Impact on Cellular Signaling Pathways

The effects of this compound on gene expression have significant downstream consequences for cellular signaling. Two of the most prominently affected pathways are the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] Inhibition of eIF4A3 has been shown to suppress this pathway.[9][10][11] This is likely due to the decreased translation of key components or upstream activators of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. EIF4A3 Promotes Muscle Atrophy and Aging by Inhibiting the FAK Pathway Through NEDD9 mRNA Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EIF4A3-induced circ_0022382 promotes breast cancer cell progression through the let-7a-5p/PI3K/AKT/mTOR signaling pathway and SLC7A11 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EIF4A3-Induced Circ_0092278 Enhances Papillary Thyroid Cancer Cell Malignancy by the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for eIF4A3-IN-18 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

eIF4A3-IN-18 is a synthetic analog of Silvestrol, a natural product known to inhibit the assembly of the eIF4F translation initiation complex.[1][2] While the name suggests specificity for the eIF4A3 subunit, its mechanism of action involves interference with the broader eIF4F complex, a critical regulator of cap-dependent mRNA translation.[1][2] The eIF4F complex, consisting of the cap-binding protein eIF4E, the RNA helicase eIF4A, and the scaffolding protein eIF4G, plays a pivotal role in cell growth, proliferation, and survival. Its activity is frequently dysregulated in cancer, making it a compelling target for therapeutic development.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, intended to guide researchers in their investigation of its biological effects.

Biophysical and Biochemical Properties

This compound is a small molecule inhibitor that disrupts the function of the eIF4F complex. This interference with the primary machinery of translation initiation leads to a reduction in the synthesis of proteins crucial for cell cycle progression and survival, such as c-Myc and Cyclin D1.

Quantitative Data Summary

| Parameter | Cell Line/System | Value | Reference |

| EC50 (myc-LUC) | Luciferase Reporter Assay | 0.8 nM | [1][2] |

| EC50 (tub-LUC) | Luciferase Reporter Assay | 35 nM | [1][2] |

| EC50 (Growth Inhibition) | MDA-MB-231 | 2 nM | [1][2] |

| LC50 | RPMI-8226 | 0.06 nM | [1][2] |

Signaling Pathways

The eIF4F complex is a key node where multiple oncogenic signaling pathways converge. The PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways both regulate eIF4F activity, thereby controlling the translation of a subset of mRNAs with highly structured 5' untranslated regions (UTRs). These mRNAs often encode proteins critical for cancer cell proliferation and survival.

Caption: Upstream signaling pathways converging on the eIF4F complex.

Inhibition of the eIF4F complex by compounds like this compound can lead to apoptosis through the intrinsic pathway. This involves the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Induction of apoptosis by eIF4F inhibition.

Experimental Protocols

The following protocols are adapted from established methods for Silvestrol, the parent compound of this compound, and can be used as a starting point for cell-based assays. Optimization for specific cell lines and experimental conditions is recommended.

1. Preparation of Stock Solutions

-

Solvent: this compound is expected to be soluble in dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

2. Cell Culture and Treatment

-

General Guidelines:

-

Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Ensure cells are in the logarithmic growth phase before treatment.

-

The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (DMSO alone) should be included in all experiments.

-

Caption: General experimental workflow for cell-based assays.

3. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cells of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

4. Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Materials:

-

Cells grown on coverslips or in multi-well plates

-

This compound

-

Commercial TUNEL assay kit (follow the manufacturer's instructions)

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells and treat with this compound at concentrations known to induce cytotoxicity (e.g., 10-100 nM) for 24-48 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Proceed with the TUNEL staining according to the kit manufacturer's protocol. This typically involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

-

5. Western Blot Analysis

Western blotting can be used to assess the levels of key proteins involved in the eIF4F signaling pathway and apoptosis.

-

Materials:

-

Cells cultured in 6-well or 10-cm dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against proteins of interest (e.g., phospho-4E-BP1, c-Myc, Cyclin D1, cleaved Caspase-3, PARP)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence substrate

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion

This compound is a potent inhibitor of the eIF4F translation initiation complex with significant anti-proliferative and pro-apoptotic activity in cancer cell lines. The provided protocols and background information serve as a comprehensive resource for researchers to investigate the cellular and molecular effects of this compound, contributing to a better understanding of its therapeutic potential. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.

References

eIF4A3-IN-18: In Vitro Cytotoxicity and Translation Inhibition Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

eIF4A3-IN-18 is a synthetic analogue of Silvestrol, a natural product known for its potent anticancer activity. This compound targets the eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase that is a core component of the Exon Junction Complex (EJC). By interfering with the assembly of the eIF4F translation initiation complex, this compound selectively inhibits the translation of proteins with complex 5' untranslated regions (UTRs), which often include oncoproteins.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and for evaluating its inhibitory effect on specific reporter gene expression.

Mechanism of Action

eIF4A3 is a crucial component of the EJC, which is deposited onto messenger RNA (mRNA) during splicing and plays a key role in post-transcriptional processes such as mRNA export, localization, and nonsense-mediated mRNA decay (NMD). This compound is believed to exert its cytotoxic effects by interfering with the assembly of the eIF4F translation complex, a critical step in cap-dependent translation initiation.[1] This disruption leads to a reduction in the synthesis of key proteins required for cancer cell proliferation and survival.

Data Presentation

The in vitro efficacy of this compound has been quantified across different cancer cell lines and reporter assays. The following table summarizes the key potency values.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Reporter Assay | myc-LUC | EC50 | 0.8 | [1] |

| Reporter Assay | tub-LUC | EC50 | 35 | [1] |

| Growth Inhibition | MDA-MB-231 | EC50 | 2 | [1] |

| Cytotoxicity | RPMI-8226 | LC50 | 0.06 | [1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxicity of this compound against adherent (MDA-MB-231) and suspension (RPMI-8226) cancer cell lines.

Materials:

-

This compound

-

MDA-MB-231 (human breast adenocarcinoma) or RPMI-8226 (human multiple myeloma) cell lines

-

DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For MDA-MB-231 (adherent): Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed at a density of 5 x 10³ cells/well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-